1-Dodecene
Overview
Description
1-Dodecene: is an alkene with the chemical formula C₁₂H₂₄ . It consists of a chain of twelve carbon atoms ending with a double bond, making it an alpha-olefin. This double bond at the primary or alpha position enhances the reactivity of the compound, making it useful for various applications, especially in the production of detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecene is commercially produced by the oligomerization of ethylene via several processes. In the Shell Higher Olefin Process (SHOP) , a nickel catalyst is employed. Other processes developed by Gulf and Ethyl Corporations use triethylaluminium as the catalyst. These processes rely on ethylene insertion into an aluminium-alkyl bond competitively with beta-hydride elimination to give the alpha-olefin, regenerating an aluminium hydride .
Industrial Production Methods: this compound can also be synthesized by reacting with benzene using various acid catalysts. Additionally, it can undergo hydroformylation reactions by the microemulsion method in the presence of a rhodium catalyst. Another method involves the synthesis of synthetic lubricants using chromium catalysts via trimerization .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecene undergoes several types of chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents.
Reduction: May react exothermically with reducing agents to release hydrogen gas.
Substitution: Can undergo alkylation reactions, such as with benzene in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents.
Reduction: Reducing agents.
Substitution: Acid catalysts for alkylation reactions.
Major Products Formed:
Oxidation: Various oxidized products depending on the oxidizing agent used.
Reduction: Hydrogen gas and reduced forms of the compound.
Substitution: Alkylated products such as linear phenyldodecanes.
Scientific Research Applications
1-Dodecene has a wide range of applications in scientific research, including:
Chemistry: Used in the preparation of linear phenyldodecanes and synthetic lubricants.
Biology: Degradation of this compound by Pseudomonas strain H has been reported.
Industry: Utilized in the production of detergents and as a substrate in hydroformylation reactions.
Mechanism of Action
The mechanism of action of 1-dodecene involves its reactivity due to the double bond at the alpha position. For example, in alkylation reactions, the Lewis acid aluminium chloride attracts the pi electrons of this compound, causing a shift toward the 1-carbon and forming a carbonium ion. This carbonium ion further reacts with benzene to form a complex .
Comparison with Similar Compounds
- Octene
- Nonene
- Undecene
- Dodecene
Comparison: 1-Dodecene is unique due to its twelve-carbon chain and the double bond at the alpha position, which enhances its reactivity. This makes it particularly useful in the production of detergents and other industrial applications. Other similar compounds, such as octene, nonene, and undecene, have shorter carbon chains and may not exhibit the same level of reactivity or versatility in applications .
Properties
IUPAC Name |
dodec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSBERNSMYQZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24, Array | |
Record name | 1-DODECENE | |
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Related CAS |
25067-08-7, 62132-67-6 | |
Record name | 1-Dodecene, homopolymer | |
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Record name | 1-Dodecene, dimer | |
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DSSTOX Substance ID |
DTXSID5026914 | |
Record name | 1-Dodecene | |
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Molecular Weight |
168.32 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
1-dodecene appears as a clear colorless liquid with a mild, pleasnat odor. Insoluble in water and floats on water. Harmful or fatal by ingestion. Inhalation of vapors may irritate and damage lungs. High concentrations may have a narcotic effect., Liquid, Colorless liquid with a mild, pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Record name | 1-Dodecene | |
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Boiling Point |
415 °F at 760 mmHg (USCG, 1999), 213.8 °C, 214 °C | |
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Flash Point |
212 °F (USCG, 1999), 49 °C, Below 212 °F (below 100 °C) (Closed cup), 77 °C c.c. | |
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Record name | 1-Dodecene | |
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Solubility |
Insoluble in water; sol in ethanol, ethyl ether, and acetone, Solubility in water: none | |
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Density |
0.758 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7584 g/cu cm @ 20 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
5.81 (AIR= 1), Relative vapor density (air = 1): 5.81 | |
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Vapor Pressure |
0.52 mmHg (USCG, 1999), 0.15 [mmHg], 0.0159 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2 | |
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Record name | 1-Dodecene | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-41-4, 1124-14-7, 25378-22-7, 68526-58-9 | |
Record name | 1-DODECENE | |
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Record name | 1-Dodecene | |
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Record name | 1-Dodecene | |
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Melting Point |
-31 °F (USCG, 1999), -35.2 °C, -35 °C | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1567 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.